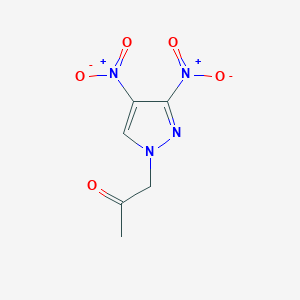
2-(Pyridin-2-ylethynyl)aniline
Descripción general
Descripción
“2-(Pyridin-2-ylethynyl)aniline” is a chemical compound with the molecular formula C13H10N2 and a molecular weight of 194.23200 . It is also known by other names such as “2-(2’-pyridinylethynyl)aniline”, “2-(2-pyridylethynyl)aniline”, “o-[2-(pyridin-2-yl)ethynyl]aniline”, and "2-(pyridine-2-ylethynyl)aniline" .
Synthesis Analysis
The synthesis of “2-(Pyridin-2-ylethynyl)aniline” involves a series of reactions. One of the synthesis routes involves the use of 2-ethynylpyridine and 2-iodoaniline, which yields “2-(Pyridin-2-ylethynyl)aniline” with a yield of approximately 74% . Other synthesis routes have also been reported in the literature .Molecular Structure Analysis
The molecular structure of “2-(Pyridin-2-ylethynyl)aniline” consists of a pyridine ring attached to an aniline group via an ethynyl linkage . The exact structure can be obtained from the corresponding MOL file .Chemical Reactions Analysis
“2-(Pyridin-2-ylethynyl)aniline” has been used as a directing group in the amination of C-H bonds mediated by cupric acetate . This reaction allows for the effective amination of the β-C(sp2)–H bonds of benzamide derivatives with a variety of amines .Aplicaciones Científicas De Investigación
1. Directing Group in C-H Amination
2-(Pyridin-2-yl) aniline has been identified as a novel, removable directing group in promoting C-H amination mediated by cupric acetate. This compound enables the effective amination of the β-C(sp2)-H bonds of benzamide derivatives with a variety of amines, exhibiting good functional group tolerance in air (Zhao et al., 2017).
2. Structural and Vibrational Analysis
2-(Benzylthio)-N-{pyridinylmethylidene}aniline and its pyridine derivatives have been studied for their structure and vibrational properties using computational methodology, including density functional theory. This research aids in understanding the structural predictions and vibrational modes of these compounds (Acosta-Ramírez et al., 2013).
3. Reactivity in Ring-Opening Polymerization
Silver(I)-pyridinyl Schiff base complexes, including those derived from 2-pyridinyl Schiff base ligands, have been synthesized and studied for their structural characteristics and reactivity in ring-opening polymerization of ε-caprolactone. These complexes demonstrate varying catalytic activities, providing insights into the polymerization process (Njogu et al., 2017).
4. Spectroscopic Properties in Zinc (II) Complexes
Studies on halide Zinc (II) complexes with pyridinylimine and pyridinylmethylamine derivatives, including N-(pyridin-2-ylmethylene)aniline, have revealed insights into their ground structures, optimized at various DFT levels. This research is vital for understanding the spectroscopic properties of these complexes (Wang et al., 2012).
Mecanismo De Acción
While the exact mechanism of action of “2-(Pyridin-2-ylethynyl)aniline” is not specified in the search results, pyrimidine-based anti-inflammatory agents, which could potentially include “2-(Pyridin-2-ylethynyl)aniline”, generally work by inhibiting the production of prostaglandin E2 (PGE2) by cyclooxygenase (COX) enzymes .
Propiedades
IUPAC Name |
2-(2-pyridin-2-ylethynyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-13-7-2-1-5-11(13)8-9-12-6-3-4-10-15-12/h1-7,10H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZQRJMEAUFRKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC2=CC=CC=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201286619 | |
| Record name | 2-[2-(2-Pyridinyl)ethynyl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201286619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-ylethynyl)aniline | |
CAS RN |
13141-43-0 | |
| Record name | 2-[2-(2-Pyridinyl)ethynyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13141-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(2-Pyridinyl)ethynyl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201286619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



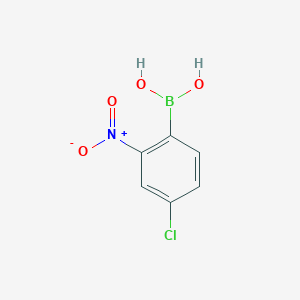
![2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6-oxide](/img/structure/B3230964.png)
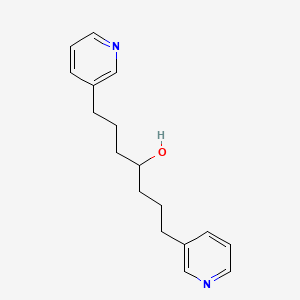
![3-Pyrrolidineacetic acid, a-[[(phenylmethoxy)carbonyl]amino]-](/img/structure/B3230970.png)
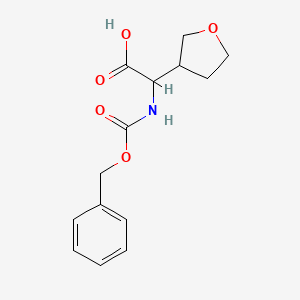
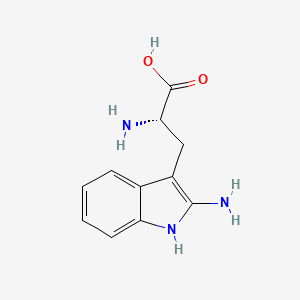


![2-Oxa-6-aza-spiro[3.5]nonane-6-carboxylic acid benzyl ester](/img/structure/B3231008.png)


